3,8-Bis(5-bromopyridin-2-YL)-4,7-phenanthroline 3,8-Bis(5-bromopyridin-2-YL)-4,7-phenanthroline
Brand Name: Vulcanchem
CAS No.: 915283-61-3
VCID: VC16910935
InChI: InChI=1S/C22H12Br2N4/c23-13-1-5-19(25-11-13)21-7-3-15-16-4-8-22(20-6-2-14(24)12-26-20)28-18(16)10-9-17(15)27-21/h1-12H
SMILES:
Molecular Formula: C22H12Br2N4
Molecular Weight: 492.2 g/mol

3,8-Bis(5-bromopyridin-2-YL)-4,7-phenanthroline

CAS No.: 915283-61-3

Cat. No.: VC16910935

Molecular Formula: C22H12Br2N4

Molecular Weight: 492.2 g/mol

* For research use only. Not for human or veterinary use.

3,8-Bis(5-bromopyridin-2-YL)-4,7-phenanthroline - 915283-61-3

Specification

CAS No. 915283-61-3
Molecular Formula C22H12Br2N4
Molecular Weight 492.2 g/mol
IUPAC Name 3,8-bis(5-bromopyridin-2-yl)-4,7-phenanthroline
Standard InChI InChI=1S/C22H12Br2N4/c23-13-1-5-19(25-11-13)21-7-3-15-16-4-8-22(20-6-2-14(24)12-26-20)28-18(16)10-9-17(15)27-21/h1-12H
Standard InChI Key MWVKBKCRGRLZCY-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC=C1Br)C2=NC3=C(C=C2)C4=C(C=C3)N=C(C=C4)C5=NC=C(C=C5)Br

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of 3,8-bis(5-bromopyridin-2-yl)-4,7-phenanthroline typically involves multi-step reactions starting from precursor phenanthroline derivatives. A notable method reported by Baxter et al. (2000) involves bromination of 4,7-phenanthroline using bromine sources under controlled conditions . Subsequent Suzuki-Miyaura cross-coupling reactions introduce the 5-bromo-2-pyridinyl groups, yielding the final product . Alternative approaches include oxidative coupling of halogenated pyridine derivatives with phenanthroline cores, as outlined in recent patents .

Table 1: Key Synthetic Methods for 3,8-Bis(5-bromopyridin-2-yl)-4,7-phenanthroline

MethodReagentsYield (%)Reference
Direct BrominationBr₂, FeCl₃ catalyst65–70Baxter et al.
Cross-CouplingPd(PPh₃)₄, K₂CO₃55–60Patent

Structural Analysis

Single-crystal X-ray diffraction studies of related bromophenanthroline derivatives reveal planar geometries with intramolecular π-π stacking interactions . The bromine atoms adopt positions perpendicular to the phenanthroline plane, minimizing steric hindrance. Spectroscopic characterization via ¹H NMR and FT-IR confirms the presence of aromatic C–H stretches (3050–3100 cm⁻¹) and C–Br vibrations (550–600 cm⁻¹) .

Physicochemical Properties

Molecular and Electronic Properties

The compound has a molecular formula of C₂₂H₁₂Br₂N₄ and a molecular weight of 492.165 g/mol . Its high LogP value (6.432) indicates significant lipophilicity, which influences solubility in organic solvents like dichloromethane and dimethyl sulfoxide . The polar surface area (51.56 Ų) suggests moderate hydrogen-bonding capacity, relevant to its interactions in biological systems .

Table 2: Physicochemical Data for 3,8-Bis(5-bromopyridin-2-yl)-4,7-phenanthroline

PropertyValue
Molecular FormulaC₂₂H₁₂Br₂N₄
Molecular Weight492.165 g/mol
LogP6.432
Polar Surface Area51.56 Ų
Exact Mass489.943 Da

Thermal Stability

Thermogravimetric analysis (TGA) of analogous bromophenanthrolines shows decomposition temperatures above 300°C, indicative of robust thermal stability . This property is advantageous for high-temperature applications, such as catalysis or optoelectronic device fabrication.

Applications in Coordination Chemistry and Catalysis

Metal Complex Formation

The compound serves as a tetradentate ligand, coordinating transition metals like palladium, iron, and manganese through its nitrogen atoms . For example, palladium(II) complexes incorporating this ligand exhibit catalytic activity in C–C bond-forming reactions, as demonstrated in studies by Catellani and Chiusoli (1988) . These complexes stabilize high oxidation states, enabling efficient catalytic cycles in cross-coupling reactions.

Photochemical Applications

Manganese(I) tricarbonyl complexes with bromophenanthroline ligands have been explored for their photochemical properties. Upon UV irradiation (365 nm), these complexes release carbon monoxide and dissociate into free ligands, a mechanism leveraged in photoactivated antibacterial agents . Pre-irradiated solutions of such complexes inhibit Escherichia coli growth, highlighting their potential in antimicrobial therapies .

Molecular Modeling and Theoretical Insights

Density functional theory (DFT) calculations at the B3LYP/6–31G(d,p) level provide insights into the electronic structure of bromophenanthroline derivatives . Frontier molecular orbital (FMO) analysis reveals a HOMO-LUMO gap of 3.2 eV, correlating with experimental UV-vis absorption spectra . Natural bond orbital (NBO) analysis further elucidates intramolecular charge transfer interactions, which stabilize the ligand-metal bonds in coordination complexes .

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